Cas no 148018-34-2 (Ethyl 4-chloroquinoline-6-carboxylate)

Ethyl 4-chloroquinoline-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloroquinoline-6-carboxylate
- 4-Chloroquinoline-6-carboxylic acid ethyl ester
- AK103489
- ANW-64747
- CTK8C0484
- KB-253364
- KB-38325
- QC-9929
- SureCN5766348
- CAYFWSPVKHFLJV-UHFFFAOYSA-N
- ethyl 4-chloroquinolin-6-carboxylate
- AX8235028
- AB0037951
- Y5287
- ST24047027
- 6-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
- 148018-34-2
- DS-4121
- ethyl4-chloroquinoline-6-carboxylate
- CS-0041720
- DB-063748
- SB72051
- SCHEMBL5766348
- YFA01834
- DTXSID60625612
- AKOS016005322
- MFCD16250588
-
- MDL: MFCD16250588
- インチ: 1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3
- InChIKey: CAYFWSPVKHFLJV-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])N=C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C2=1
計算された属性
- せいみつぶんしりょう: 235.0401
- どういたいしつりょう: 235.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2
じっけんとくせい
- PSA: 39.19
Ethyl 4-chloroquinoline-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189001146-250mg |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 250mg |
220.56 USD | 2021-06-01 | |
Chemenu | CM144480-1g |
ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 1g |
$542 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI473-50mg |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 50mg |
230.0CNY | 2021-07-13 | |
Alichem | A189001146-5g |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 5g |
1,663.45 USD | 2021-06-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI473-1g |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 1g |
2776.0CNY | 2021-07-13 | |
Fluorochem | 229839-5g |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 95% | 5g |
£646.00 | 2022-02-28 | |
Alichem | A189001146-1g |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 1g |
551.32 USD | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2003-250mg |
ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 95% | 250mg |
¥468.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2003-50g |
ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 95% | 50g |
¥17576.0 | 2024-04-24 | |
Ambeed | A317681-1g |
Ethyl 4-chloroquinoline-6-carboxylate |
148018-34-2 | 97% | 1g |
$129.0 | 2024-04-23 |
Ethyl 4-chloroquinoline-6-carboxylate 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Ethyl 4-chloroquinoline-6-carboxylateに関する追加情報
Ethyl 4-chloroquinoline-6-carboxylate (CAS No. 148018-34-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-chloroquinoline-6-carboxylate (CAS No. 148018-34-2) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural framework, combining a quinoline core with ester and chloro substituents, makes it a valuable building block for drug discovery and development. This article delves into the compound's chemical properties, synthetic pathways, and its emerging applications in medicinal chemistry.
The molecular structure of Ethyl 4-chloroquinoline-6-carboxylate features a quinoline ring system substituted at the 4-position with a chlorine atom and at the 6-position with a carboxylate ester group. This arrangement imparts distinct reactivity patterns, making it an attractive candidate for further functionalization. The presence of both electron-withdrawing and electron-donating groups enhances its utility in constructing complex heterocyclic scaffolds, which are prevalent in many pharmacophores.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Studies have highlighted their potential in combating infectious diseases, cancer, and neurological disorders. Among these derivatives, compounds like Ethyl 4-chloroquinoline-6-carboxylate have been explored for their ability to modulate enzyme activity and interact with biological targets. The chloro substituent at the 4-position of the quinoline ring, for instance, can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The synthesis of Ethyl 4-chloroquinoline-6-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the reaction of quinoline-6-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then esterified using ethanol under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the chloro group at the 4-position of the quinoline ring. These synthetic strategies highlight the compound's adaptability and ease of modification.
Recent advancements in medicinal chemistry have demonstrated the utility of Ethyl 4-chloroquinoline-6-carboxylate in designing novel therapeutic agents. For instance, researchers have utilized this intermediate to develop inhibitors targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and are considered key targets in antibiotic development. The quinoline scaffold provides a privileged structure that can interact effectively with these enzymatic targets.
Moreover, the carboxylate ester group in Ethyl 4-chloroquinoline-6-carboxylate offers opportunities for further derivatization into amides or other pharmacologically relevant functional groups. This flexibility has enabled the synthesis of a series of analogs with enhanced potency and selectivity. Such modifications are essential for optimizing drug candidates during preclinical and clinical development phases.
The pharmacological profile of derivatives derived from Ethyl 4-chloroquinoline-6-carboxylate has been extensively studied in vitro and in vivo. Preclinical data suggest that these compounds exhibit promising activities against various disease models, including cancer cell lines and infectious agents. The ability to fine-tune their chemical structure has allowed researchers to identify lead compounds with favorable pharmacokinetic properties. These findings underscore the importance of this intermediate in drug discovery pipelines.
In conclusion, Ethyl 4-chloroquinoline-6-carboxylate (CAS No. 148018-34-2) is a versatile and highly valuable compound in pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts.
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